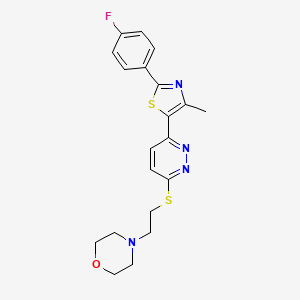![molecular formula C8H15ClFNO B2867859 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride CAS No. 2445791-48-8](/img/structure/B2867859.png)
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride, has a CAS Number of 2418695-56-2 . It has a molecular weight of 181.64 and is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12FNO.ClH/c8-3-7-1-6(2-7,4-9)5-10-7;/h1-5,9H2;1H . This indicates that the compound has a complex structure with a fluoromethyl group attached to a bicyclo[2.1.1]hexane ring .Chemical Reactions Analysis
The compound can be readily derivatized with numerous transformations . This opens the gate to sp3-rich new chemical space , indicating that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI key is AELPPPKAIJAKEH-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Characterization
The compound is part of a broader class of 2-azabicyclo[2.1.1]hexanes, which have been the subject of various synthetic and structural characterizations in scientific research. For example, Krow et al. (2004) demonstrated stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of these compounds in creating diverse molecular structures with potential applications in medicinal chemistry and material science (Krow et al., 2004).
Antimicrobial and Antifungal Activity
Compounds related to 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine hydrochloride have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Pejchal et al. (2015) synthesized a series of novel compounds and tested them against various bacterial and fungal strains, finding some to exhibit activities comparable to established medicinal standards (Pejchal et al., 2015).
Surface Properties and Material Science
The compound's related fluorinated structures have been investigated for their potential in material science, particularly in surface property modifications. Thomas et al. (1998) explored the use of fluorotelomer alcohols in preparing films with reduced surface energy, demonstrating the potential of such compounds in creating hydrophobic and oleophobic surfaces with applications ranging from coatings to advanced material technologies (Thomas et al., 1998).
Novel Synthetic Routes and Chemical Transformations
The flexibility of the 2-azabicyclo[2.1.1]hexane scaffold allows for innovative synthetic routes and chemical transformations. For example, Krow et al. (2009) detailed nucleophilic displacements within the 2-azabicyclo[2.1.1]hexane framework, highlighting the compound's utility in synthetic organic chemistry for creating diverse and complex molecular architectures (Krow et al., 2009).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-5-8-3-7(4-8,1-2-10)6-11-8;/h1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLKPLIQVVNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

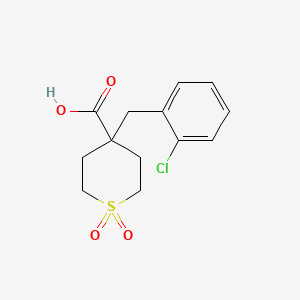
![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)
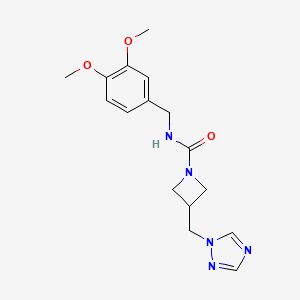
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)

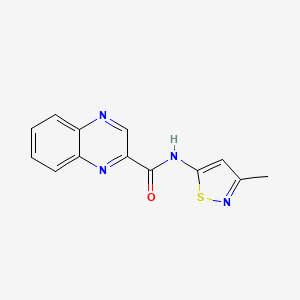
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867789.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)
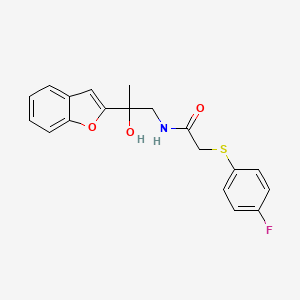
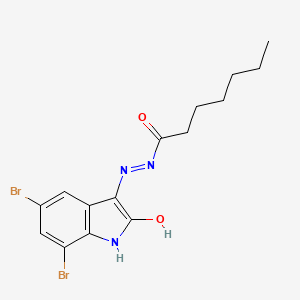
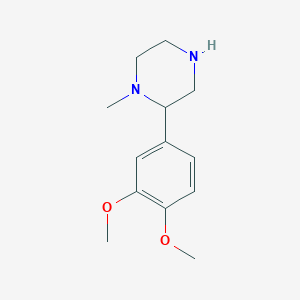
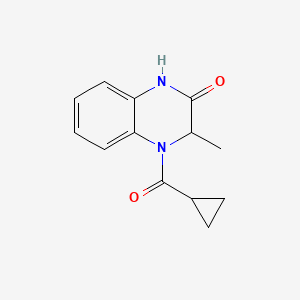
![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)
